6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Description

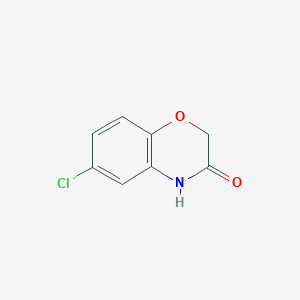

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPIPKQQNRACHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309247 | |

| Record name | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7652-29-1 | |

| Record name | 7652-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthetic pathways to 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] We will delve into the primary and most efficient synthesis route, dissect the underlying reaction mechanisms, and present viable alternative strategies. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction and Strategic Overview

This compound is a member of the benzoxazinone class of compounds, which are recognized for a wide array of biological activities, including herbicidal and antifungal properties.[2] The strategic placement of the chlorine atom on the benzene ring significantly influences the molecule's electronic properties and biological interactions, making it a key intermediate for further functionalization in drug discovery programs.

The most direct and industrially scalable approach to this molecule involves a two-step sequence commencing with the selective acylation of 2-amino-5-chlorophenol followed by an intramolecular cyclization. This pathway is favored for its high yields and the ready availability of the starting materials.

Primary Synthesis Pathway: From 2-Amino-5-chlorophenol to this compound

The principal synthesis is a two-stage process:

-

N-Acylation: Selective reaction of the amino group of 2-amino-5-chlorophenol with chloroacetyl chloride.

-

Intramolecular Cyclization: Base-mediated ring closure of the resulting 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide intermediate to form the target benzoxazinone.

Caption: High-level overview of the primary synthesis route.

Synthesis of the Key Precursor: 2-Amino-5-chlorophenol

The commercial availability of 2-amino-5-chlorophenol can be limited; however, it is readily synthesized from 2-chloro-5-nitrophenol via reduction.[3]

Protocol 1: Synthesis of 2-Amino-5-chlorophenol

-

Reaction: A solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg).

-

Hydrogenation: The mixture is shaken under a hydrogen atmosphere (30 psi) for 4 hours.

-

Work-up: The reaction mixture is filtered through Celite®, and the residue is washed with hot ethyl acetate. The filtrate is then treated with activated charcoal and re-filtered.

-

Isolation: Evaporation of the solvent yields the solid product.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitrophenol | [3] |

| Reducing Agent | H₂ with 5% Pt/C | [3] |

| Solvent | Ethyl Acetate | [3] |

| Yield | ~98% | [3] |

Step 1: N-Acylation of 2-Amino-5-chlorophenol

The chemoselective acylation of the amino group in the presence of a phenolic hydroxyl group is a critical step. The higher nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly acidic conditions allows for this selectivity.

Protocol 2: Synthesis of 2-Chloro-N-(4-chloro-2-hydroxyphenyl)acetamide

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorophenol (0.1 mol) in a solvent such as 1,2-dichloroethane (200 mL).

-

Acylation: Cool the solution to 0-10°C and slowly add chloroacetyl chloride (0.11 mol).

-

Reaction: Allow the reaction to proceed at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: The resulting precipitate is filtered, washed with cold solvent, and dried.

| Parameter | Value | Rationale & Reference |

| Acylating Agent | Chloroacetyl Chloride | Highly reactive, driving the acylation forward.[4] |

| Solvent | 1,2-Dichloroethane | Inert solvent, allows for good temperature control.[4] |

| Temperature | 0-10°C (initial) | Controls the exothermic reaction and maintains selectivity.[4] |

| Molar Ratio (Amine:Acyl Chloride) | 1 : 1.1 | A slight excess of the acylating agent ensures complete conversion.[5] |

Step 2: Intramolecular Cyclization

The final step is a base-mediated intramolecular Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the heterocyclic ring.

Protocol 3: Synthesis of this compound

-

Reaction: To a round-bottomed flask, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (20 ml).

-

Heating: The mixture is heated under reflux for 90 minutes.

-

Work-up: The reaction mixture is poured into water (80 g) and stirred for 15 minutes. The product is then extracted with ethyl acetate (2 x 20 ml).

-

Purification: The combined organic extracts are washed with brine, dried over Na₂SO₄, and the solvent is removed under vacuum to yield a colorless solid.[2]

| Parameter | Value | Rationale & Reference |

| Base | Potassium Carbonate | A moderately strong base sufficient to deprotonate the phenol.[2] |

| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions.[2] |

| Temperature | Reflux | Provides the necessary activation energy for cyclization.[2] |

| Yield | 80% | [2] |

Mechanistic Insights

The synthesis of this compound is a classic example of sequential acylation and intramolecular cyclization.

Caption: Mechanism for the N-acylation and intramolecular cyclization steps.

In the acylation step, the lone pair of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide intermediate.

The subsequent cyclization is initiated by the deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the chlorine in the acetyl side chain in an SN2 fashion, displacing the chloride ion and forming the final heterocyclic ring.

Alternative Synthetic Strategies

While the primary route is highly effective, other methods for the synthesis of the benzoxazinone core exist and can be adapted for the synthesis of the 6-chloro derivative.

Smiles Rearrangement

The Smiles rearrangement offers an alternative approach where an N-substituted 2-chloroacetamide reacts with a substituted 2-chlorophenol in the presence of a base.[1][6] This method can be advantageous when the starting materials are more readily available than 2-amino-5-chlorophenol.

Caption: Conceptual workflow of the Smiles rearrangement approach.

Synthesis from Anthranilic Acid Derivatives

Methods starting from substituted anthranilic acids are also well-established for the synthesis of benzoxazin-4-ones. These often involve cyclization with various reagents.[7] While this would lead to a different regioisomer of the benzoxazinone core, it is a noteworthy alternative in the broader context of benzoxazinone synthesis.

Characterization

The final product, this compound, is typically a colorless solid. Its structure can be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the key functional groups. The characteristic signals for the methylene protons of the oxazine ring are expected around 4.5-5.0 ppm in the ¹H NMR spectrum.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching of the amide group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the compound.

-

X-ray Crystallography: The crystal structure of this compound has been reported, showing a screw boat conformation for the six-membered heterocyclic ring.[2]

Conclusion

The synthesis of this compound is a well-defined process with a robust and high-yielding primary pathway. The key to a successful synthesis lies in the careful control of the reaction conditions, particularly during the selective N-acylation step. The provided protocols, grounded in established literature, offer a reliable foundation for the laboratory-scale synthesis of this important heterocyclic compound. Further exploration of alternative routes, such as the Smiles rearrangement, may provide advantages in specific contexts, depending on the availability and cost of starting materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 4. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Mechanistic Landscape of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Abstract

6-Chloro-2H-1,4-benzoxazin-3(4H)-one serves as a pivotal scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action exhibited by these derivatives, targeting a range of biological processes from anti-inflammatory and anticancer to antimicrobial and neurological activities. We will dissect the key signaling pathways modulated by these compounds, present robust experimental protocols for their investigation, and offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged structure in drug discovery, recognized for its rigid, planar geometry and favorable drug-like properties.[1] The incorporation of a chloro-substituent at the 6-position enhances the reactivity and synthetic versatility of the parent molecule, this compound, making it a valuable starting material for the synthesis of a wide range of bioactive molecules.[2] While the core compound itself is primarily a chemical intermediate, its derivatives have demonstrated a remarkable spectrum of pharmacological activities.[2][3][4] This guide will elucidate the distinct mechanisms through which these derivatives exert their therapeutic effects.

Anticancer Mechanisms of Action

Derivatives of this compound have emerged as promising anticancer agents, acting through multiple pathways to inhibit tumor growth and proliferation.

Induction of DNA Damage and Apoptosis

A key anticancer strategy of certain 1,4-benzoxazin-3-one derivatives involves the induction of DNA damage in tumor cells.[1][5] This can trigger downstream apoptotic pathways, leading to programmed cell death.

-

Mechanism: Certain derivatives, particularly those linked to a 1,2,3-triazole moiety, have been shown to upregulate γ-H2AX, a marker of DNA double-strand breaks.[1] This DNA damage response subsequently activates apoptotic caspases, such as caspase-7, leading to the execution of apoptosis.[1]

Caption: Induction of DNA Damage and Apoptosis by 1,4-Benzoxazin-3-one Derivatives.

Inhibition of Key Signaling Pathways

Other derivatives exhibit anticancer activity by targeting critical signaling pathways involved in cell growth and survival.

-

PI3K/mTOR Pathway Inhibition: Some 1,4-benzoxazinone derivatives have been designed as potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5] By blocking this pathway, these compounds can halt cell cycle progression and induce autophagy.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of representative 1,4-benzoxazin-3-one derivatives against various cancer cell lines.

| Derivative | Target Cell Line | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [1] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [1] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [1] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [1] |

| 12g | Breast Cancer Cell Lines | 0.46 (EGFR Inhibition) | [1] |

| PI3K/mTOR Inhibitor | HeLa Cells | 1.35 | [5] |

| PI3K/mTOR Inhibitor | A549 Cells | 1.22 | [5] |

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation.[6]

Activation of the Nrf2-HO-1 Signaling Pathway

A primary anti-inflammatory mechanism involves the activation of the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[6]

-

Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), certain 1,4-benzoxazin-3-one derivatives can activate the transcription factor Nrf2.[6] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[6] This cascade leads to a reduction in reactive oxygen species (ROS) and a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]

Caption: Nrf2-HO-1 Pathway Activation by 1,4-Benzoxazin-3-one Derivatives.

Neurological and Other Activities

The versatility of the 1,4-benzoxazin-3-one scaffold extends to the central nervous system and beyond.

-

Serotonin-3 (5-HT3) Receptor Antagonism: Certain derivatives have been synthesized as potent 5-HT3 receptor antagonists, suggesting potential applications in managing conditions like chemotherapy-induced nausea and vomiting.[7]

-

Antifungal and Antibacterial Activity: A range of 1,4-benzoxazin-3-one derivatives have been shown to possess significant antifungal and antibacterial properties.[8][9][10][11] The 6-chloro substitution, in particular, has been associated with enhanced antifungal activity.[9][11]

Experimental Protocols

To validate the mechanisms of action described, a series of robust experimental protocols can be employed.

Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic and antiproliferative effects of the derivatives on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., A549, Huh-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the 1,4-benzoxazin-3-one derivative for 24, 48, and 72 hours.

-

Add a viability reagent (e.g., MTT, PrestoBlue) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of key proteins in a signaling pathway (e.g., γ-H2AX, Caspase-7, Nrf2, HO-1).

-

Methodology:

-

Treat cells with the derivative and/or an inflammatory stimulus (e.g., LPS) for a specified time.

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific to the target proteins, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure the mRNA levels of target genes (e.g., IL-1β, IL-6, TNF-α).

-

Methodology:

-

Treat cells as described for the Western blot analysis.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

-

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, enabling the development of a wide range of bioactive derivatives. The diverse mechanisms of action, from inducing DNA damage in cancer cells to activating protective anti-inflammatory pathways, underscore the therapeutic potential of this chemical class. Further research into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents for a variety of diseases.

References

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jocpr.com [jocpr.com]

- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

The Multifaceted Biological Activities of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a chloro substituent at the 6-position, creating 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, further enhances its therapeutic potential, making its derivatives promising candidates for the development of novel pharmaceuticals.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental protocols and mechanistic insights to empower your research and development endeavors.

The Synthetic Gateway: Accessing the this compound Scaffold

The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the core scaffold. A common and effective method involves the cyclization of a substituted o-aminophenol precursor.

General Synthesis Protocol

A widely adopted synthetic route to this compound is initiated from 2-amino-4-chlorophenol. The synthesis can be achieved through a two-step process involving N-acylation followed by intramolecular cyclization. A specific one-pot synthesis method has also been reported.[2]

Step-by-Step Synthesis of this compound: [2]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, potassium carbonate, and anhydrous dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture under reflux for approximately 90 minutes.

-

Work-up: After cooling, pour the reaction mixture into water and stir.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: The final product can be further purified by crystallization from a suitable solvent like dichloromethane to obtain a colorless solid.

This straightforward protocol provides a reliable means to produce the core scaffold, which can then be subjected to further derivatization to explore a range of biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines.[3][4] Their mechanism of action is multifaceted, often involving the induction of DNA damage and the modulation of critical oncogenic transcription factors like c-Myc.[5][6]

Mechanism of Action: Induction of DNA Damage and c-Myc Inhibition

Several studies have highlighted the ability of these derivatives to induce DNA damage in tumor cells, a key trigger for apoptosis.[6][7] This is often evidenced by the upregulation of DNA damage markers such as γ-H2AX. Furthermore, some derivatives have been shown to interfere with the c-Myc oncogene, a critical regulator of cell proliferation and growth.[5] This can occur through the stabilization of G-quadruplex structures in the c-Myc promoter region, thereby downregulating its expression.

Caption: Anticancer mechanism of this compound derivatives.

Experimental Protocol: Assessing Anticancer Activity

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., A549, Huh-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone core and any appended moieties. For instance, the introduction of a 1,2,3-triazole group at the 7-position has been shown to yield compounds with notable inhibitory activity against liver cancer cells.[7]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| c5 | 7-(1,2,3-triazol-1-yl) derivative | Huh-7 (Liver) | 28.48 | [7] |

| c14 | 7-(1,2,3-triazol-1-yl) derivative | Huh-7 (Liver) | 32.60 | [7] |

| c16 | 7-(1,2,3-triazol-1-yl) derivative | Huh-7 (Liver) | 31.87 | [7] |

| c18 | 7-(1,2,3-triazol-1-yl) derivative | Huh-7 (Liver) | 19.05 | [7] |

| 14b | 1,2,3-triazole linked derivative | A549 (Lung) | 7.59 | [3] |

| 14c | 1,2,3-triazole linked derivative | A549 (Lung) | 18.52 | [3] |

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][10]

Spectrum of Activity

These compounds have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans and Aspergillus niger.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing

Disc Diffusion Method: [8]

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.

Broth Microdilution Method (for MIC determination):

-

Serial Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the microplate under appropriate conditions.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the substituents. For example, in a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, compounds with electron-donating groups like methoxy and hydroxyl, as well as electron-withdrawing groups like nitro, at specific positions on the phenyl rings showed good activity against various bacterial and fungal strains.[10]

Table 2: Antimicrobial Activity of Selected 6-Chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives [10]

| Compound ID | R-group on Phenyl Ring | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| 2b | 4-OCH3 | 15 | 17 | 17 |

| 2c | 4-Cl | 16 | 21 | 7 |

| 2d | 2-Cl | 14 | 16 | 6 |

| 2e | 4-OH | 9 | 10 | 15 |

| 2g | 4-NO2 | 15 | 19 | 16 |

| Streptomycin | - | 17 | 22 | - |

| Griseofulvin | - | - | - | 21 |

Anti-inflammatory Activity: Modulating the Nrf2-HO-1 Pathway

Recent studies have unveiled the anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives, with a particular focus on their ability to modulate the Nrf2-HO-1 signaling pathway.[11][12] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[13][14]

Mechanism of Action: Activation of the Nrf2-HO-1 Pathway

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to significantly activate the Nrf2-HO-1 pathway.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by these derivatives, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[13] This leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α.[11]

Caption: Anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

Experimental Protocol: Assessing Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglial Cells: [11][12]

-

Cell Culture: Culture BV-2 microglial cells in appropriate media.

-

Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Data Analysis: Quantify the reduction in NO production in treated cells compared to LPS-stimulated control cells.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of promising biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects. The elucidation of their mechanisms of action, such as the induction of DNA damage, inhibition of c-Myc, and activation of the Nrf2-HO-1 pathway, provides a solid foundation for rational drug design and optimization.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of novel derivatives with diverse substitutions to further probe the structure-activity relationships for each biological activity.

-

In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways involved in their therapeutic effects.

-

In vivo evaluation: Translation of the promising in vitro results to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a comprehensive resource to stimulate and guide further research into the vast therapeutic potential of this compound derivatives, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbpas.com [ijbpas.com]

- 9. ikm.org.my [ikm.org.my]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 14. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: Properties, Structure, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The benzoxazinone core is a privileged scaffold found in numerous biologically active molecules. This document details the physicochemical properties, structural features, a validated synthesis protocol with mechanistic insights, and key applications of the title compound, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

This compound, also known by its CAS Number 7652-29-1, is a white crystalline solid at room temperature.[1] Its structure features a benzene ring fused to a 1,4-oxazine-3-one ring, with a chlorine atom substituted at the 6-position of the bicyclic system. This chloro-substituent notably enhances the compound's reactivity, making it a valuable intermediate for further functionalization.[1]

Core Chemical Data

The fundamental properties of this compound are summarized below for quick reference. Data has been aggregated from established chemical databases and suppliers.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 7652-29-1 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₂ | [1][2][4] |

| Molecular Weight | 183.59 g/mol | [1][2][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 212-218 °C | [1][5] |

| Purity | Typically ≥97% (HPLC) | [1][3] |

| IUPAC Name | 6-chloro-4H-1,4-benzoxazin-3-one | [4] |

| SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)Cl | [4][6] |

| InChIKey | OBPIPKQQNRACHV-UHFFFAOYSA-N | [4] |

Structural Elucidation

The definitive structure of this compound has been confirmed by single-crystal X-ray diffraction.[7] The analysis reveals critical conformational and intermolecular details that govern its solid-state behavior and reactivity.

Caption: 2D structure of this compound.

Key structural findings from crystallographic studies indicate:

-

Ring Conformation: The six-membered heterocyclic ring adopts a conformation best described as a screw boat.[7]

-

Intermolecular Interactions: In the solid state, molecules are organized into chains extending along the crystallographic b-axis, linked by intermolecular N—H⋯O hydrogen bonds.[7] This hydrogen bonding is a critical feature influencing the compound's melting point and solubility.

-

Crystal System: The compound crystallizes in an orthorhombic system.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is reliably achieved via an intramolecular nucleophilic substitution reaction. The protocol described below is adapted from a published crystallographic study, ensuring a high-purity yield.

Experimental Protocol

Materials:

-

2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol, 2.19 g)

-

Anhydrous potassium carbonate (K₂CO₃) (20 mmol, 2.76 g)

-

Anhydrous dimethylformamide (DMF) (20 ml)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol) and anhydrous potassium carbonate (20 mmol) in a 25 ml round-bottomed flask equipped with a reflux condenser.

-

Add anhydrous DMF (20 ml) to the flask.

-

Heat the resulting mixture to reflux and maintain for 90 minutes.

-

After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes to precipitate the crude product.

-

Extract the aqueous mixture with ethyl acetate (2 x 20 ml).

-

Combine the organic extracts and wash with saturated brine (10 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure (vacuum) to yield a colorless solid. Expected yield: ~80%.

Field-Proven Insights: The "Why" Behind the Protocol

-

Choice of Base: Anhydrous potassium carbonate is a moderately strong, non-nucleophilic base. Its primary function is to deprotonate the phenolic hydroxyl group of the starting material. This creates a highly nucleophilic phenoxide anion, which is essential for the subsequent ring-closing step. Using two equivalents ensures the reaction goes to completion.

-

Solvent Selection: DMF is a polar aprotic solvent. Its high dielectric constant helps to dissolve the reactants, while its inability to act as a hydrogen bond donor leaves the phenoxide anion poorly solvated and thus highly reactive. Its high boiling point (153 °C) is also ideal for running the reaction under reflux to ensure a sufficient reaction rate.

-

Reaction Mechanism: The core transformation is an intramolecular Williamson ether synthesis. The generated phenoxide anion attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming the six-membered oxazine ring in a single, efficient cyclization step.

-

Workup Strategy: Pouring the reaction mixture into water precipitates the organic product, which has low aqueous solubility, while dissolving the inorganic salts (KCl, excess K₂CO₃) and DMF. The subsequent extraction with ethyl acetate and washing with brine ensures the complete removal of residual DMF and salts, leading to a high-purity product after solvent evaporation.

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block for creating more complex molecules with desired biological activities.

-

Pharmaceutical Development: The benzoxazinone scaffold is explored for its potential in developing therapeutic agents.[1] Derivatives have been synthesized and investigated for various activities, including the inhibition of platelet aggregation and potential use against neurological disorders.[1][8] The rigid, planar structure of the core makes it an attractive scaffold for designing molecules that can intercalate with biological targets like DNA or fit into specific enzyme active sites.[9]

-

Agrochemical Chemistry: This compound and its derivatives are utilized in the formulation of modern agrochemicals.[1] The broader class of 1,4-benzoxazin-3(4H)-one derivatives has demonstrated significant herbicidal and antifungal properties, making them valuable leads in the development of effective crop protection agents.[10][11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: According to aggregated data, the compound is classified with the following hazards[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1][3]

-

Conclusion

This compound is a well-characterized and synthetically accessible intermediate. Its defined crystal structure, reliable synthesis, and the reactivity imparted by the chloro-substituent make it a valuable tool for chemists. Its demonstrated utility in the synthesis of bioactive molecules for both pharmaceutical and agricultural applications ensures its continued relevance in modern chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. This compound | C8H6ClNO2 | CID 309259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Benzoxazinone Scaffold

The pursuit of novel therapeutics is often a journey that begins not with a complex molecule, but with a privileged scaffold—a core chemical structure that serves as a versatile foundation for the synthesis of diverse and potent bioactive compounds. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one represents one such strategic starting point. While not a therapeutic agent in its own right, its unique structural and electronic properties make it an invaluable intermediate in medicinal chemistry.[1][2][3] The presence of a chloro substituent enhances its reactivity, and the benzoxazinone core provides a rigid framework that can be precisely decorated to achieve high-affinity interactions with a range of biological targets.[2] This guide delves into the key therapeutic targets that have been successfully modulated by derivatives of this scaffold, providing a roadmap for future drug discovery efforts.

Matrix Metalloproteinase-13 (MMP-13): A Prime Target for Osteoarthritis

Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, stands out as a principal target for therapeutic intervention in osteoarthritis (OA).[4][] This enzyme plays a critical role in the degradation of type II collagen, the primary structural protein in articular cartilage.[6] Its expression is significantly upregulated in the cartilage of OA patients, making it a key driver of the tissue destruction characteristic of the disease.[6] The benzoxazinone scaffold has proven to be an excellent template for developing potent and, crucially, selective MMP-13 inhibitors.

The Rationale for Targeting MMP-13 with Benzoxazinone Derivatives

Early broad-spectrum MMP inhibitors faced clinical failure due to dose-limiting musculoskeletal side effects.[7] This highlighted the critical need for selectivity, particularly against other MMP isoforms. The benzoxazinone core allows for the strategic placement of substituents that can exploit subtle differences in the active site pockets of various MMPs. Specifically, derivatives can be designed to interact with the S1' specificity pocket, which varies in size and amino acid composition among MMPs, thereby achieving selectivity for MMP-13.[6][8]

A significant advantage of some benzoxazinone-based inhibitors is their non-zinc-chelating mechanism of action.[4][8] Many traditional MMP inhibitors rely on a hydroxamate or similar group to chelate the catalytic zinc ion, a feature that often leads to off-target effects.[8] By designing molecules that bind within the substrate-binding site and surround the zinc ion without directly chelating it, improved selectivity and safety profiles can be achieved.[6]

Experimental Workflow for Identifying and Characterizing MMP-13 Inhibitors

The development of MMP-13 inhibitors derived from this compound follows a structured discovery pipeline.

Caption: High-level workflow for the discovery of MMP-13 inhibitors.

Detailed Protocols:

-

Fluorogenic MMP-13 Inhibition Assay:

-

Recombinant human MMP-13 catalytic domain is pre-incubated with varying concentrations of the test compound (derived from the benzoxazinone scaffold) in assay buffer.

-

The enzymatic reaction is initiated by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

The increase in fluorescence, resulting from substrate cleavage, is monitored over time using a plate reader.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Cartilage Explant Degradation Assay:

-

Articular cartilage explants are harvested from bovine joints or human OA patients.[7]

-

The explants are cultured in the presence of pro-inflammatory cytokines (e.g., IL-1α and oncostatin M) to induce cartilage degradation.[7]

-

Test compounds are added to the culture medium at various concentrations.

-

After an incubation period (typically several days), the culture supernatant is collected.

-

The extent of type II collagen degradation is quantified by measuring the release of specific collagen fragments (e.g., C1,C2 epitopes) via ELISA.[7] A reduction in fragment release indicates a chondroprotective effect.

-

Oncogenic Transcription Factors and Kinases: Targets in Cancer Therapy

The benzoxazinone core is a recognized pharmacophore in the design of anti-cancer agents.[9] Its derivatives have been shown to target fundamental processes of cancer cell proliferation and survival, including the stabilization of non-canonical DNA structures and the inhibition of key signaling kinases.

Targeting the c-Myc G-Quadruplex

The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure. Stabilization of this G4 structure by small molecules can suppress c-Myc transcription, leading to reduced proliferation in cancer cells that are dependent on this oncogene. Certain benzoxazinone derivatives have been identified as potent G4 stabilizers.[10]

-

Mechanism of Action: These compounds are thought to interact with the planar G-quartets of the quadruplex structure, inducing and stabilizing its formation. This acts as a steric block to the transcriptional machinery, downregulating c-Myc mRNA expression.[10]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

A fluorescently labeled oligonucleotide corresponding to the c-Myc promoter's G4-forming sequence is synthesized.

-

The oligonucleotide is annealed in the presence of a cation (typically K⁺) to facilitate G4 formation.

-

The annealed probe is incubated with increasing concentrations of the benzoxazinone derivative.

-

The samples are resolved on a non-denaturing polyacrylamide gel.

-

An upward shift in the mobility of the fluorescent band indicates that the compound has bound to and stabilized the G-quadruplex structure.[10]

Inhibition of Protein Kinases

The benzoxazinone scaffold has been utilized to develop inhibitors of protein kinases involved in cancer cell signaling. While broad screening is necessary, specific derivatives have shown inhibitory activity against kinases such as HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1).[11]

-

Rationale: Kinase inhibition is a cornerstone of modern oncology. By modifying the benzoxazinone core, it is possible to design molecules that fit into the ATP-binding pocket of specific kinases, preventing phosphorylation of downstream substrates and thereby blocking pro-proliferative and pro-survival signaling.

Fatty Acid Amide Hydrolase (FAAH): A Target for Pain and Neurological Disorders

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[12] Inhibiting FAAH increases the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The benzoxazinone scaffold has been explored for the development of FAAH inhibitors.[12]

The Benzoxazinone Scaffold in FAAH Inhibition

FAAH is a serine hydrolase, and many inhibitors act by covalently modifying the catalytic serine residue.[12] However, there is also significant interest in developing reversible inhibitors. The structural features of benzoxazinone can be incorporated into scaffolds like carbamates or ureas, which are known to interact with the FAAH active site.[12][13] The design challenge lies in achieving potency for FAAH while maintaining selectivity over other serine hydrolases.

Caption: Mechanism of FAAH inhibition by benzoxazinone derivatives.

Quantitative Data Summary: Potency of Benzoxazinone-Class Inhibitors

| Target Class | Specific Target | Example Scaffold Type | Reported Potency Range | Reference |

| Metalloproteinase | MMP-13 | Non-chelating benzoxazinone | Low nM (Kᵢ) to sub-nM | [8] |

| Oncogene Regulation | c-Myc G-Quadruplex | Benzoxazinone derivative | Effective in cell-based assays | [10] |

| Kinase | HER2, JNK1 | Substituted benzoxazine | Low µM (IC₅₀) | [11] |

| Serine Hydrolase | FAAH | Benzoxazinone-related scaffolds | nM to µM (IC₅₀) | [12][14] |

Other Potential Therapeutic Avenues

The versatility of the this compound scaffold extends to several other target classes, indicating a broad potential for drug discovery.

-

Anti-inflammatory (Neuroinflammation): Derivatives have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated microglial cells. The mechanism may involve the activation of the Nrf2-HO-1 antioxidant pathway.[15]

-

Antimicrobial: The benzoxazinone core is present in compounds with demonstrated antibacterial and antifungal properties.[16][17][18]

-

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, novel compounds fusing benzothiazole and benzoxazinone moieties have shown inhibitory activity against AChE.[19]

Conclusion and Future Directions

This compound is a chemically tractable and strategically valuable starting point for medicinal chemistry campaigns. Its true potential is realized not in its inherent biological activity, but in the diverse and potent derivatives it can generate. The most mature and compelling therapeutic target class for this scaffold is MMP-13 for the treatment of osteoarthritis, where the principles of selective, non-zinc-chelating inhibition have been successfully demonstrated. Concurrently, emerging research in oncology, neuroinflammation, and pain management continues to reveal new opportunities. Future research should focus on leveraging combinatorial chemistry and structure-based design to expand the diversity of derivative libraries, followed by high-throughput screening against panels of relevant targets to unlock the full therapeutic potential of this privileged scaffold.

References

- 1. Buy 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 5791-00-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery and evaluation of a non-Zn chelating, selective matrix metalloproteinase 13 (MMP-13) inhibitor for potential intra-articular treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploitation of Conformational Dynamics in Imparting Selective Inhibition for Related Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2H-benzo[b]oxazin-3(4H)-one (CAS 7652-29-1)

An In-depth Technical Guide to 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS 7652-29-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 7652-29-1, identified as 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. This heterocyclic compound is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structural features, including a chlorinated benzene ring fused to a morpholinone core, offer multiple avenues for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide will delve into its chemical and physical properties, safety and handling protocols, common applications, and a list of potential suppliers.

It is important to note that this guide focuses exclusively on CAS 7652-29-1. There may be confusion with other compounds, such as 1-Boc-4-(4-formylphenyl)piperazine (CAS 197638-83-8), which is a distinct chemical entity with different properties and applications. Researchers are advised to verify the CAS number to ensure they are working with the correct substance.

Physicochemical Properties

6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid at room temperature, typically appearing as a white to light yellow or light orange powder.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 7652-29-1 | [1][2][4][5][6] |

| Molecular Formula | C₈H₆ClNO₂ | [1][2][6] |

| Molecular Weight | 183.59 g/mol | [1][2][6] |

| Appearance | White to light yellow to light orange solid | [3] |

| Melting Point | 215-219 °C | [2][4][7] |

| Boiling Point (Predicted) | 363.0 ± 42.0 °C | [4] |

| Density (Predicted) | 1.393 ± 0.06 g/cm³ | [4] |

| Purity | ≥98% (typically) | [1][2] |

| SMILES | O=C1COC2=CC=C(Cl)C=C2N1 | [1] |

Chemical Structure

The chemical structure of 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is depicted in the diagram below.

Caption: Chemical structure of 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. It is intended for research and development use only and should be handled by technically qualified individuals.[2]

-

Storage: Store in a cool, dry place for long-term storage.[2] Some suppliers recommend storage at 2-8°C.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Hazards: While specific hazard information is not extensively detailed in the provided search results, it is classified as a dangerous good for transport by some suppliers, which may incur additional shipping charges.[1]

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Applications in Research and Development

6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one serves as an important intermediate in the synthesis of a variety of organic compounds.[7][8] Its utility stems from the presence of several reactive sites:

-

The chloro substituent on the benzene ring can be a site for nucleophilic aromatic substitution or participation in cross-coupling reactions.

-

The secondary amine in the morpholinone ring can be alkylated, acylated, or used in other nitrogen-based chemical transformations.

-

The aromatic ring itself can undergo electrophilic substitution reactions.

These reactive handles make it a valuable precursor for generating libraries of compounds for drug discovery and for the synthesis of agrochemicals and other specialty chemicals.[8][9]

Representative Synthetic Workflow

A common application for a molecule like 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is in the synthesis of more complex heterocyclic systems. The following diagram illustrates a general workflow for its use as a synthetic intermediate.

Caption: General synthetic pathways utilizing 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Step-by-Step Experimental Protocol: N-Alkylation

The following is a representative, generalized protocol for the N-alkylation of 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. Note: This is a hypothetical procedure and should be adapted and optimized based on the specific alkylating agent and desired product.

-

Reaction Setup:

-

Addition of Base:

-

Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to an hour to allow for deprotonation of the secondary amine.

-

-

Addition of Alkylating Agent:

-

Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated product.

-

-

Characterization:

-

Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Suppliers

6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is available from a number of chemical suppliers that specialize in research chemicals and intermediates. When sourcing this compound, it is advisable to request a certificate of analysis to confirm its purity and identity.

Potential Suppliers:

-

AK Scientific[2]

-

Ambeed[10]

-

Apollo Scientific[11]

-

Capot Chemical[7]

-

ChemScene[1]

-

CymitQuimica[8]

-

Jiangsu Xinsu New Materials Co., Ltd.[3]

-

Manchester Organics[12]

-

Santa Cruz Biotechnology[6]

-

Sigma-Aldrich (Note: Product may be discontinued, check for availability)

-

Shanghai Sinch Pharmaceuticals Tech. Co. Ltd.[13]

References

- 1. chemscene.com [chemscene.com]

- 2. 7652-29-1 6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one AKSci 1915AC [aksci.com]

- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, CasNo.7652-29-1 Jiangsu Xinsu New Materials Co., Ltd. China (Mainland) [xinsuxin.lookchem.com]

- 4. 7652-29-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 7652-29-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 7652-29-1 | 6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one - Capot Chemical [capotchem.com]

- 8. CAS 7652-29-1: this compound [cymitquimica.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. 7652-29-1 | 6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one | Chlorides | Ambeed.com [ambeed.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. manchesterorganics.com [manchesterorganics.com]

- 13. This compound suppliers & manufacturers in China [m.chemicalbook.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 1,4-Benzoxazin-3-one Compounds

Preamble: The Genesis of a Privileged Scaffold

Within the vast and intricate tapestry of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable propensity for binding to diverse biological targets and eliciting a wide spectrum of physiological responses. The 1,4-benzoxazin-3-one core is a quintessential example of such a scaffold. From its humble origins as a plant defense chemical to its current status as a focal point in the design of targeted therapeutics, the journey of this bicyclic heterocycle is a compelling narrative of discovery, synthetic innovation, and ever-expanding biological application. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the history, synthesis, and therapeutic significance of 1,4-benzoxazin-3-one compounds, grounded in both foundational principles and contemporary advancements.

Chapter 1: The Naturalists' Discovery - Unearthing a Plant's Arsenal

The story of 1,4-benzoxazin-3-ones begins not in a chemist's flask, but in the verdant fields of rye. In 1960, Artturi Virtanen and Pentti Hietala at the University of Helsinki were investigating the chemical constituents of rye plants (Secale cereale)[1]. Their work led to the isolation and characterization of a precursor to benzoxazolinone, which was later identified as a glucoside of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). This seminal discovery marked the formal entry of the benzoxazinone family into the scientific lexicon[1].

These compounds, now classified as benzoxazinoids, were soon found to be key secondary metabolites in a variety of grasses (Gramineae), including important agricultural crops like wheat and maize. They serve as the plant's innate defense mechanism, exhibiting potent antifungal, antibacterial, and insecticidal properties. The two most abundant natural benzoxazinoids are DIBOA and its 7-methoxy derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). In the plant, they are stored as inactive glucosides. Upon tissue damage by herbivores or pathogens, glucosidases rapidly cleave the sugar moiety, releasing the unstable aglycones (DIBOA/DIMBOA), which then exert their protective effects.

Chapter 2: The Chemist's Approach - Evolution of Synthetic Methodologies

The intriguing biological activities of natural benzoxazinoids spurred chemists to develop methods for their synthesis and for the creation of novel analogues. The evolution of these synthetic strategies reflects the broader advancements in organic chemistry, moving from classical, often harsh, condensation reactions to more sophisticated and efficient catalytic methods.

Classical Foundations: Building the Core

The earliest and most straightforward approaches to the 1,4-benzoxazin-3-one scaffold relied on the condensation of two key building blocks: a 2-aminophenol and a two-carbon electrophile.

A representative classical protocol involves the reaction of a 2-aminophenol with an α-haloacetyl halide, such as chloroacetyl chloride, or an α-haloester, like ethyl bromoacetate, typically in the presence of a base.

Causality in Experimental Design: The choice of a two-step, one-pot reaction sequence is driven by the differential reactivity of the amine and hydroxyl groups of 2-aminophenol. The amine is a more potent nucleophile than the hydroxyl group, leading to preferential initial N-acylation by the chloroacetyl chloride. The subsequent addition of a base is critical; it serves to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide. This phenoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride to form the six-membered oxazine ring. This logical sequence leverages fundamental principles of nucleophilicity and reaction kinetics to construct the heterocyclic core efficiently.

Detailed Classical Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

Materials:

-

2-Aminophenol

-

Chloroacetyl chloride

-

Sodium Bicarbonate (NaHCO₃)

-

Chloroform (or other suitable solvent)

-

Ice bath

Methodology:

-

A suspension of 2-aminophenol (1.0 eq) and sodium bicarbonate (4.0 eq) is prepared in chloroform and cooled to 0°C in an ice bath.

-

A solution of chloroacetyl chloride (1.2 eq) in chloroform is added dropwise to the cooled suspension over 20-30 minutes, maintaining the temperature at 0°C. Rationale: The slow, cooled addition controls the exothermic acylation reaction.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. Rationale: This allows the initial acylation to complete before promoting the subsequent cyclization.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2H-1,4-benzoxazin-3(4H)-one.

Modern Renaissance: Catalysis and Efficiency

While classical methods are robust, they often require stoichiometric reagents and can lack efficiency for creating diverse libraries of compounds. Modern synthetic chemistry has introduced a host of more elegant and powerful strategies.

-

Copper-Catalyzed Cascade Reactions: Recent advancements have demonstrated the utility of copper catalysis for the one-pot synthesis of 1,4-benzoxazin-3-ones from 2-halophenols and chloroacetamides. This approach is advantageous as it avoids the pre-synthesis of 2-aminophenols and often proceeds without the need for complex ligands, enhancing its practicality and cost-effectiveness.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of these compounds. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.

-

Reductive Cyclization: An alternative strategy involves the O-alkylation of 2-nitrophenols with α-bromoalkanoates, followed by a reductive cyclization of the nitro group. This "green" approach often utilizes catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like iron in acetic acid, which are environmentally benign.

Chapter 3: From Plant Defense to Human Therapeutics - The Pharmacological Profile

The 1,4-benzoxazin-3-one scaffold has proven to be a treasure trove for medicinal chemists. Its rigid, planar structure and the ability to be functionalized at multiple positions (the aromatic ring, the nitrogen atom, and the C2 position) allow for the fine-tuning of its physicochemical properties and biological activity.

A Spectrum of Biological Activities

Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit a vast array of pharmacological effects, including:

-

Anticancer: Inhibition of key signaling pathways, induction of apoptosis, and DNA damage.

-

Antimicrobial: Activity against various strains of bacteria and fungi.

-

Anti-inflammatory: Modulation of inflammatory pathways.

-

Antiviral: Inhibition of viral replication.

-

Neuroprotective: Protection against oxidative stress-mediated neuronal damage.

Case Study: Targeting Cancer with 1,4-Benzoxazin-3-ones as PI3K/mTOR Inhibitors

One of the most promising therapeutic avenues for 1,4-benzoxazin-3-one derivatives is in oncology. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers. Consequently, dual inhibitors of PI3K and mTOR are highly sought-after as anticancer agents.

Recent studies have identified 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as exceptionally potent, orally active PI3K/mTOR dual inhibitors. One such compound, 8d-1 , demonstrated remarkable potency against PI3Kα with an IC₅₀ of 0.63 nM and significant tumor growth inhibition in xenograft models.

// Nodes "GF" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PDK1" [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC2" [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC1" [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Growth" [label="Cell Growth &\nSurvival", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="1,4-Benzoxazin-3-one\nDerivative", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "GF" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [arrowhead=normal]; "PIP2" -> "PI3K" [arrowhead=none, style=dashed, label="Substrate"]; "PIP3" -> "PDK1" [label="Recruits & Activates"]; "PDK1" -> "Akt" [label="Phosphorylates"]; "mTORC2" -> "Akt" [label="Phosphorylates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "Cell_Growth" [label="Promotes"];

// Inhibition "Inhibitor" -> "PI3K" [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; "Inhibitor" -> "mTORC1" [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } dot Figure 3: Mechanism of action of 1,4-benzoxazin-3-one derivatives as dual PI3K/mTOR inhibitors.

Mechanistic Insight: The benzoxazinone scaffold acts as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR. The planar heterocyclic core occupies the adenine-binding region of the ATP pocket, while substituents on the scaffold form key hydrogen bonds and hydrophobic interactions with specific amino acid residues, such as Lys802 in PI3Kα, thereby conferring high affinity and potency.

Other Anticancer Mechanisms

Beyond kinase inhibition, certain 1,4-benzoxazin-3-one derivatives have been shown to exert their anticancer effects through other mechanisms:

-

DNA Damage: The rigid, planar nature of the scaffold allows some derivatives to function as DNA intercalators. By inserting between the base pairs of DNA, they disrupt the double helix structure, interfering with DNA replication and transcription and ultimately triggering apoptosis (programmed cell death).

-

Topoisomerase Inhibition: Some compounds have been identified as human topoisomerase I inhibitors. Topoisomerases are essential enzymes that manage DNA topology during replication. Inhibiting these enzymes leads to DNA strand breaks and cell death, a mechanism exploited by several established chemotherapy drugs.

Table 1: Biological Activity of Selected 1,4-Benzoxazin-3-one Derivatives

| Compound ID | Target/Mechanism | Reported Activity | Cell Line(s) |

| 8d-1 | PI3Kα/mTOR Inhibitor | IC₅₀ = 0.63 nM (PI3Kα) | Hela, A549 |

| BONC-013 | Topoisomerase I Poison | IC₅₀ = 0.0006 mM | N/A (Enzymatic assay) |

| Compound c18 | DNA Damage Induction | IC₅₀ = 19.05 µM | Huh-7 (Liver Cancer) |

Chapter 4: The Clinical Frontier and Future Perspectives

Despite the immense therapeutic potential and decades of research, as of early 2026, no drug based on the core 1,4-benzoxazin-3-one scaffold has received FDA or EMA approval for clinical use. Many promising candidates, such as the PI3K/mTOR inhibitors, remain in the preclinical or early clinical development stages. The fluoroquinolone antibiotics, such as ofloxacin, contain a related 1,4-benzoxazine ring but lack the C-3 ketone and are structurally and mechanistically distinct.

The future of 1,4-benzoxazin-3-one research is bright and multifaceted. Key areas of ongoing and future exploration include:

-

Optimization of Drug-like Properties: Enhancing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds to improve their viability as clinical candidates.

-

Novel Therapeutic Targets: Exploring the activity of benzoxazinone libraries against a wider range of biological targets, including those relevant to neurodegenerative diseases, metabolic disorders, and infectious diseases.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

-

Green Chemistry: Further development of sustainable and efficient synthetic methods to facilitate the large-scale production of these valuable compounds.

The 1,4-benzoxazin-3-one scaffold stands as a testament to the power of natural products in inspiring synthetic and medicinal chemistry. Its journey from a plant's chemical shield to a versatile platform for drug discovery is far from over. For the dedicated researcher, this enduring scaffold continues to offer a world of synthetic challenges and therapeutic possibilities.

References

In Silico Prediction of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract